
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Overview
Description
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O3S2 and its molecular weight is 448.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group enhances lipophilicity, potentially improving bioavailability. The pyrrolidinylsulfonyl moiety may contribute to the compound's interaction with biological targets.
Molecular Formula: CHClNOS
Molecular Weight: 396.89 g/mol
IUPAC Name: this compound
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition: It has been suggested that the compound may inhibit specific enzymes involved in tumor growth and proliferation, such as carbonic anhydrase and PARP (Poly ADP-ribose polymerase) .
- Cell Cycle Arrest: Studies show that treatment with related thiadiazole derivatives can induce cell cycle arrest in cancer cells, specifically at the S and G2/M phases .
- Apoptosis Induction: The compound may enhance the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
Compound | Cell Line | IC (µg/mL) | Mechanism |
---|---|---|---|
4e | MCF-7 | 5.36 | Induces apoptosis |
4i | HepG2 | 2.32 | Cell cycle arrest |
These results indicate that modifications to the structure can significantly enhance anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antibacterial properties. Preliminary studies suggest that this compound could inhibit bacterial growth, although detailed investigations are still needed to establish efficacy and mechanism .
Case Studies
-
Cytotoxicity Against MCF-7 Cells:
A study evaluated various thiadiazole derivatives, including those related to this compound. The findings indicated that compounds with similar structures exhibited IC values as low as 5.36 µg/mL against MCF-7 cells, demonstrating promising potential for further development as anticancer agents . -
Selectivity for Cancer Cells:
Selectivity studies showed that some derivatives displayed high cytotoxicity towards cancerous cells while sparing normal Vero cells, indicating a favorable therapeutic window .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFZIQNFSNSWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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